N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine
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Overview
Description
N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine is an organic compound with the molecular formula C9H11F3N2O2S This compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzene ring, along with two amino groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethylsulfonyl)benzene-1,2-diamine and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon.
Reaction Steps:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale equipment for reaction and purification. The process is designed to ensure high yield and purity of the final product while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, reduction may produce amine derivatives, and substitution can result in various substituted benzene derivatives.
Scientific Research Applications
N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases or conditions. Its unique chemical structure makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers. It may also be used in
Properties
CAS No. |
914775-78-3 |
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Molecular Formula |
C9H11F3N2O2S |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-4-(trifluoromethylsulfonyl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2O2S/c1-14(2)8-5-6(3-4-7(8)13)17(15,16)9(10,11)12/h3-5H,13H2,1-2H3 |
InChI Key |
NJWVFJMSGMUQJS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N |
Origin of Product |
United States |
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